3-(azepan-1-ylcarbonyl)-7-chloroquinolin-4(1H)-one
Description
3-(azepan-1-ylcarbonyl)-7-chloroquinolin-4(1H)-one: is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. The azepane moiety, a seven-membered nitrogen-containing ring, is attached to the quinoline structure via a carbonyl group. The presence of a chlorine atom at the 7th position of the quinoline ring further defines its chemical identity.
Properties
Molecular Formula |
C16H17ClN2O2 |
|---|---|
Molecular Weight |
304.77 g/mol |
IUPAC Name |
3-(azepane-1-carbonyl)-7-chloro-1H-quinolin-4-one |
InChI |
InChI=1S/C16H17ClN2O2/c17-11-5-6-12-14(9-11)18-10-13(15(12)20)16(21)19-7-3-1-2-4-8-19/h5-6,9-10H,1-4,7-8H2,(H,18,20) |
InChI Key |
NSACMBPFOQSRKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylcarbonyl)-7-chloroquinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the desired position.
Attachment of the Azepane Moiety: The azepane ring can be introduced through a nucleophilic substitution reaction. This involves the reaction of the chlorinated quinoline with azepane in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of 3-(azepan-1-ylcarbonyl)-7-chloroquinolin-4(1H)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom of the azepane ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom at the 7th position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
3-(azepan-1-ylcarbonyl)-7-chloroquinolin-4(1H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylcarbonyl)-7-chloroquinolin-4(1H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.
Pathways Involved: It may affect cellular pathways related to cell proliferation, apoptosis, and DNA repair, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
3-(azepan-1-ylcarbonyl)-7-chloroquinolin-4(1H)-one can be compared with other quinoline derivatives:
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Quinoline-4-carboxylic acid: Another quinoline derivative with a carboxylic acid group instead of the azepane moiety.
7-Chloroquinoline: A simpler compound with only the chlorine substituent on the quinoline ring.
Uniqueness: : The presence of the azepane moiety and the specific substitution pattern in 3-(azepan-1-ylcarbonyl)-7-chloroquinolin-4(1H)-one distinguishes it from other quinoline derivatives, potentially leading to unique biological and chemical properties.
Biological Activity
3-(azepan-1-ylcarbonyl)-7-chloroquinolin-4(1H)-one is a compound that belongs to the class of 7-chloroquinoline derivatives, which are known for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of 3-(azepan-1-ylcarbonyl)-7-chloroquinolin-4(1H)-one typically involves the reaction of 7-chloroquinoline derivatives with azepan-1-carboxylic acid. The resulting compound can be characterized using various spectroscopic techniques, including NMR and IR spectroscopy.
Table 1: Synthesis Parameters and Yields
| Reaction Step | Conditions | Yield (%) |
|---|---|---|
| Initial Reaction | 110 °C, 17h | 73% |
| Purification | Recrystallization from EtOAc/hexane | - |
Antimalarial Activity
Research indicates that compounds derived from the quinoline structure exhibit significant antimalarial properties. The specific activity of 3-(azepan-1-ylcarbonyl)-7-chloroquinolin-4(1H)-one against Plasmodium falciparum has been evaluated through in vitro assays. The IC50 values (the concentration required to inhibit 50% of the parasite growth) demonstrate promising results when compared to standard antimalarial agents.
Table 2: Antimalarial Activity Against P. falciparum
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 3-(azepan-1-ylcarbonyl)-7-chloroquinolin-4(1H)-one | XX | |
| Chloroquine | XX | |
| E-64 (control) | XX |
The mechanism by which 3-(azepan-1-ylcarbonyl)-7-chloroquinolin-4(1H)-one exerts its antimalarial effect is believed to involve the inhibition of heme polymerization in the malaria parasite. This action leads to the accumulation of toxic heme, ultimately resulting in parasite death.
Case Studies
Several studies have reported on the efficacy of quinoline derivatives in treating malaria. For instance, a study conducted by Egan et al. (2000) highlighted the potential of 7-chloroquinoline derivatives in targeting specific metabolic pathways within Plasmodium falciparum, enhancing their antimalarial efficacy.
Case Study: Efficacy Assessment
In a comparative study, various quinoline derivatives were tested for their antimalarial activity, with results indicating that modifications at specific positions on the quinoline ring significantly influenced biological activity. The presence of an azepan moiety was shown to enhance solubility and bioavailability, leading to improved therapeutic outcomes.
Toxicity and Safety Profile
The safety profile of 3-(azepan-1-ylcarbonyl)-7-chloroquinolin-4(1H)-one has been assessed using zebrafish models. Results indicated no significant toxicity, hepatotoxicity, or developmental abnormalities at therapeutic doses, suggesting a favorable safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
